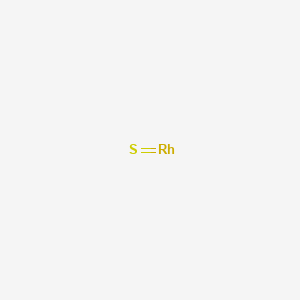
Sulfanylidenerhodium
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
Sulfanylidenerhodium is a compound that features a rhodium atom bonded to a sulfur atom through a double bond
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of sulfanylidenerhodium typically involves the reaction of rhodium complexes with sulfur-containing ligands. One common method includes the use of thiols or sulfides as starting materials. The reaction conditions often require a controlled atmosphere, such as an inert gas environment, to prevent oxidation and ensure the purity of the product. The reaction may be carried out at elevated temperatures to facilitate the formation of the rhodium-sulfur bond.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale reactions using similar starting materials and conditions as in laboratory synthesis. The process may be optimized for higher yields and purity through the use of advanced purification techniques such as chromatography and crystallization.
化学反应分析
Types of Reactions
Sulfanylidenerhodium undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form higher oxidation state rhodium complexes.
Reduction: It can be reduced to form lower oxidation state rhodium complexes.
Substitution: The sulfur ligand can be substituted with other ligands, leading to the formation of different rhodium complexes.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include oxygen, hydrogen peroxide, and other peroxides.
Reduction: Reducing agents such as hydrogen gas, sodium borohydride, and lithium aluminum hydride are commonly used.
Substitution: Ligand exchange reactions often involve the use of phosphines, amines, or other sulfur-containing ligands.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield rhodium(III) complexes, while reduction may produce rhodium(I) or rhodium(0) complexes. Substitution reactions can result in a variety of rhodium complexes with different ligands.
科学研究应用
Sulfanylidenerhodium has a wide range of applications in scientific research, including:
Chemistry: It is used as a catalyst in various organic reactions, such as hydroformylation, hydrogenation, and carbonylation.
Biology: The compound is studied for its potential biological activity and interactions with biomolecules.
Medicine: Research is ongoing to explore its potential use in medicinal chemistry, particularly in the development of new drugs and therapeutic agents.
Industry: this compound is used in industrial processes, including the production of fine chemicals and pharmaceuticals.
作用机制
The mechanism by which sulfanylidenerhodium exerts its effects involves the interaction of the rhodium center with various substrates. The rhodium atom can coordinate with different ligands, facilitating various chemical transformations. The sulfur ligand plays a crucial role in stabilizing the rhodium center and influencing its reactivity. Molecular targets and pathways involved in these reactions include coordination with organic molecules, activation of small molecules, and catalysis of bond-forming reactions.
相似化合物的比较
Similar Compounds
Sulfenamides: These compounds contain sulfur-nitrogen bonds and are widely used in pharmaceuticals and agrochemicals.
Sulfinamides: Similar to sulfenamides, but with a higher oxidation state of sulfur.
Sulfonamides: These compounds have sulfur-oxygen bonds and are used in various industrial applications.
Uniqueness of Sulfanylidenerhodium
This compound is unique due to its rhodium-sulfur double bond, which imparts distinct reactivity and stability compared to other sulfur-containing compounds. Its ability to act as a catalyst in various chemical reactions sets it apart from other similar compounds, making it a valuable tool in both research and industrial applications.
属性
CAS 编号 |
37245-91-3 |
|---|---|
分子式 |
RhS |
分子量 |
134.97 g/mol |
IUPAC 名称 |
sulfanylidenerhodium |
InChI |
InChI=1S/Rh.S |
InChI 键 |
BVJAAVMKGRODCT-UHFFFAOYSA-N |
规范 SMILES |
S=[Rh] |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


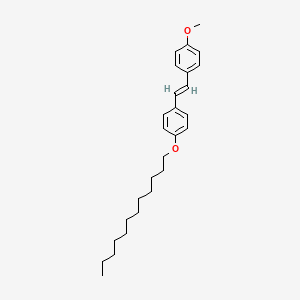

![Bis[4-(chloromethyl)phenyl]methanone](/img/structure/B14676602.png)
![1H,4H-[1,3]Thiazolo[3,4-a]benzimidazole](/img/structure/B14676605.png)
![Ethyl 4-{4-[(1e)-3,3-dibutyltriaz-1-en-1-yl]phenyl}butanoate](/img/structure/B14676613.png)
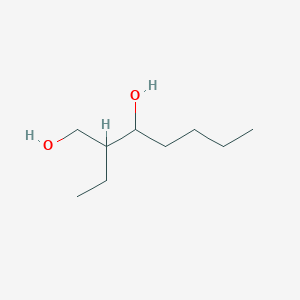
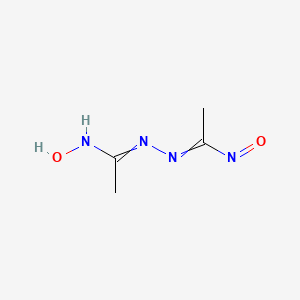
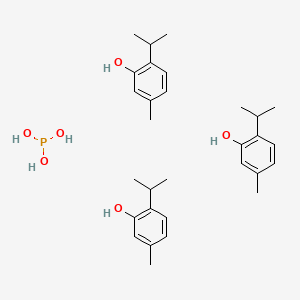
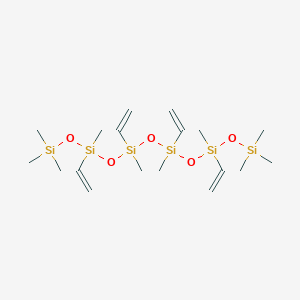
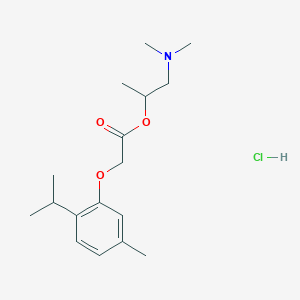
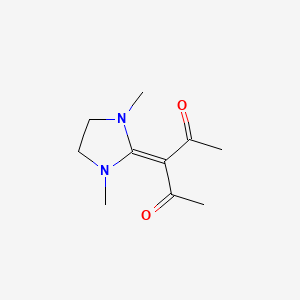
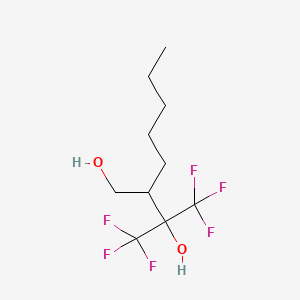
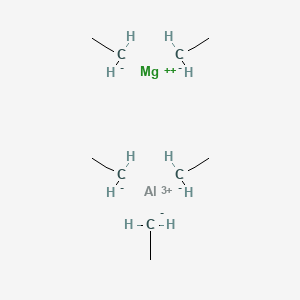
![N-[(4-Methoxybenzene-1-sulfonyl)carbamoyl]-3-methylbut-2-enamide](/img/structure/B14676667.png)
